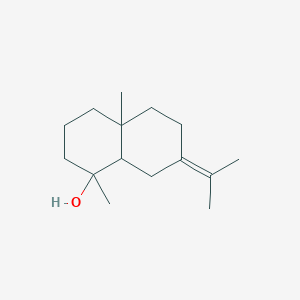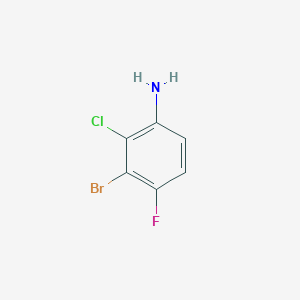
3-Bromo-2-chloro-4-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloro-4-fluoroaniline: is an aromatic amine with the molecular formula C6H4BrClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-fluoroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of aniline derivatives. For instance, 3-chloro-4-fluoronitrobenzene can be used as a starting material, which undergoes bromination followed by reduction to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation. For example, 3-chloro-4-fluoronitrobenzene can be hydrogenated in the presence of a platinum catalyst (1% Pt/C) under controlled temperature and pressure conditions to produce this compound with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-chloro-4-fluoroaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (Br, Cl, F) on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) under hydrogen atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex biaryl structures .
Applications De Recherche Scientifique
3-Bromo-2-chloro-4-fluoroaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of bioactive compounds that can be used in biological studies.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Bromo-2-chloro-4-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoroaniline: An organofluorine compound with similar applications in medicinal chemistry.
3-Chloro-4-fluoroaniline: Another halogenated aniline with comparable reactivity and applications.
2-Fluoroaniline: A fluorinated aniline used in various chemical syntheses.
Uniqueness
3-Bromo-2-chloro-4-fluoroaniline is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct reactivity and properties
Propriétés
Formule moléculaire |
C6H4BrClFN |
|---|---|
Poids moléculaire |
224.46 g/mol |
Nom IUPAC |
3-bromo-2-chloro-4-fluoroaniline |
InChI |
InChI=1S/C6H4BrClFN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 |
Clé InChI |
BWAYZLJQQXIODW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)Cl)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B15051536.png)
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B15051540.png)
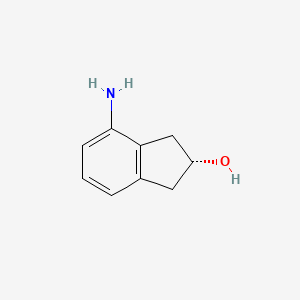
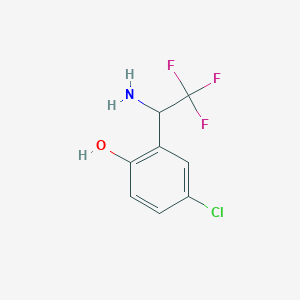
![6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15051550.png)
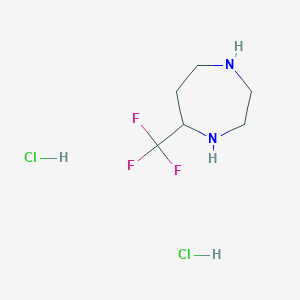
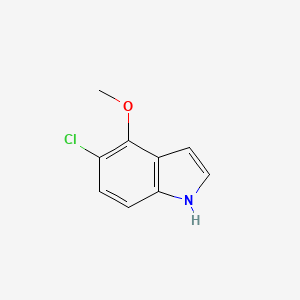
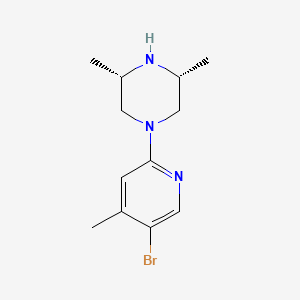

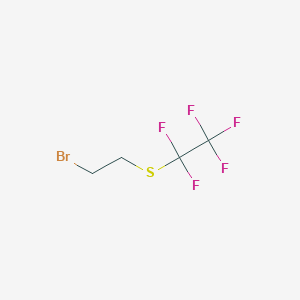


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
